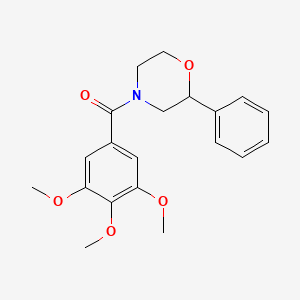

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone

描述

属性

IUPAC Name |

(2-phenylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-11-15(12-17(24-2)19(16)25-3)20(22)21-9-10-26-18(13-21)14-7-5-4-6-8-14/h4-8,11-12,18H,9-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUATQYCRJSESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize costs.

化学反应分析

Types of Reactions

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated derivatives.

科学研究应用

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress responses . This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells.

相似化合物的比较

Similar Compounds

Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

Combretastatin: A potent microtubule-targeting agent with a similar structural motif.

Uniqueness

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of both a morpholine ring and a trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

(2-Phenylmorpholino)(3,4,5-trimethoxyphenyl)methanone, a compound belonging to the class of phenstatins, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and implications for drug development.

Chemical Structure and Properties

The compound features a morpholine ring and a trimethoxyphenyl group, which contribute to its unique chemical properties. The presence of multiple methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits significant cytotoxicity by inhibiting tubulin assembly, which is critical for cell division. A study reported an IC50 value of 5.68 μM in human lymphocytes, indicating potent cytotoxic effects at relatively low concentrations . The compound's action as an antitubulin agent suggests it may disrupt the mitotic spindle formation necessary for proper cell division.

Cytotoxic Effects and Genotoxicity

The genotoxic potential of this compound has been evaluated through various assays:

- Alkaline Comet Assay : This assay demonstrated that the compound induces DNA damage across different phases of the cell cycle.

- Chromosomal Aberration Analysis : Results indicated that the compound is clastogenic, meaning it can cause structural changes in chromosomes .

These findings underscore the compound's dual role as both a cytotoxic agent and a potential mutagen.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar phenstatin derivatives. The results showed that compounds with structural similarities to this compound exhibited significant inhibitory effects on various cancer cell lines. Notably, compounds containing trimethoxy groups demonstrated enhanced activity against breast cancer cells compared to controls .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related benzophenone derivatives. Compounds with a 3,4,5-trimethoxybenzene ring displayed notable antifungal activity against phytopathogenic fungi. The inhibition rates were significantly higher than those observed with standard antifungal agents .

Data Table: Biological Activity Overview

常见问题

Q. How do the morpholino and trimethoxyphenyl groups synergize in its mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。